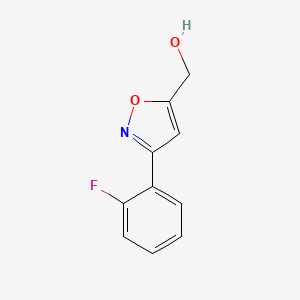
(3-(2-Fluorophényl)isoxazol-5-yl)méthanol
Vue d'ensemble
Description
“(3-(2-Fluorophenyl)isoxazol-5-yl)methanol” is a chemical compound with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(3-(2-Fluorophenyl)isoxazol-5-yl)methanol” can be represented by the SMILES stringOCc1cc(no1)-c2ccccc2F . The InChI key for this compound is IIYKJLFWWAQROU-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“(3-(2-Fluorophenyl)isoxazol-5-yl)methanol” is a solid substance . More detailed physical and chemical properties are not available in the resources I have access to.Applications De Recherche Scientifique
Recherche pharmaceutique : Agents analgésiques et anti-inflammatoires
Les dérivés d'isoxazole, y compris le (3-(2-Fluorophényl)isoxazol-5-yl)méthanol, ont fait l'objet de nombreuses études pour leurs propriétés analgésiques et anti-inflammatoires. La substitution de divers groupes sur le cycle isoxazole, tels que le groupe 2-fluorophényle, peut avoir un impact significatif sur l'activité biologique du composé. Les chercheurs explorent ces dérivés pour une utilisation potentielle dans le développement de nouveaux médicaments contre la douleur et de médicaments anti-inflammatoires .
Activité anticancéreuse
Le squelette structurel des composés isoxazole s'est révélé prometteur dans la recherche anticancéreuse. La présence du groupe fluorophényle dans le this compound peut contribuer à l'activité cytotoxique contre les cellules cancéreuses. Les scientifiques étudient ce composé pour son potentiel à inhiber la croissance des tumeurs et son utilisation dans le développement de médicaments de chimiothérapie .
Applications antimicrobiennes et antivirales
Les dérivés d'isoxazole sont connus pour leurs activités antimicrobiennes et antivirales. Le this compound fait partie d'études en cours pour découvrir de nouveaux agents antimicrobiens capables de lutter contre les souches résistantes de bactéries et de virus. Ces recherches sont cruciales face à la résistance croissante aux antibiotiques .
Troubles neurologiques : Anticonvulsivant et antidépresseur
L'influence du composé sur les voies neurologiques en fait un candidat pour le traitement des troubles neurologiques. Les recherches sur le this compound incluent son potentiel en tant qu'anticonvulsivant pour le traitement de l'épilepsie et en tant qu'antidépresseur pour les troubles de l'humeur .
Propriétés immunosuppressives
Dans le domaine de l'immunologie, les dérivés d'isoxazole sont évalués pour leurs effets immunosuppresseurs. Ce composé particulier pourrait jouer un rôle dans le développement de traitements pour les maladies auto-immunes en modulant la réponse immunitaire .
Synthèse chimique de composés hétérocycliques
En tant que brique de construction en synthèse organique, le this compound est utilisé pour construire des composés hétérocycliques plus complexes. Sa réactivité et son motif structurel sont précieux pour la synthèse d'une large gamme de produits chimiques ayant des activités biologiques diverses .
Analyse Biochimique
Biochemical Properties
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be diverse, including binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target biomolecule. Furthermore, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(2-Fluorophenyl)isoxazol-5-yl)methanol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can influence the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .
Subcellular Localization
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. For example, (3-(2-Fluorophenyl)isoxazol-5-yl)methanol may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol is crucial for elucidating its precise mechanisms of action .
Propriétés
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKJLFWWAQROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678946 | |
| Record name | [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953046-62-3 | |
| Record name | [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




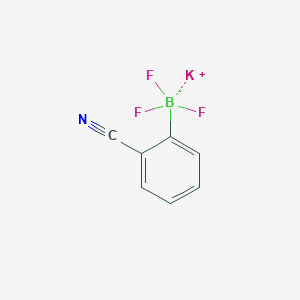
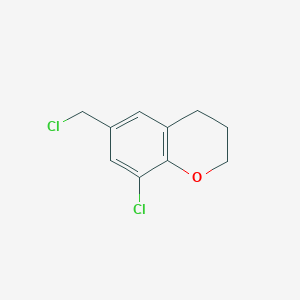
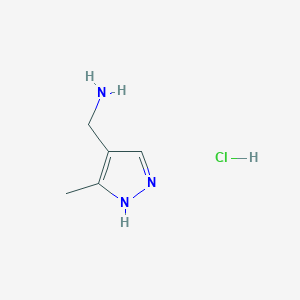
![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
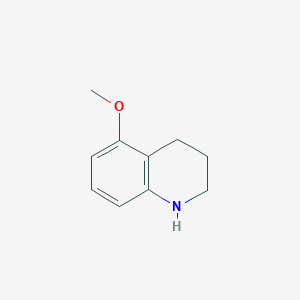
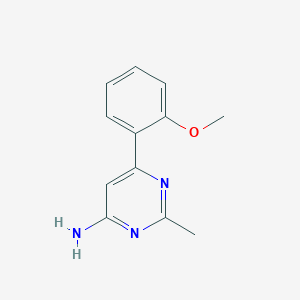
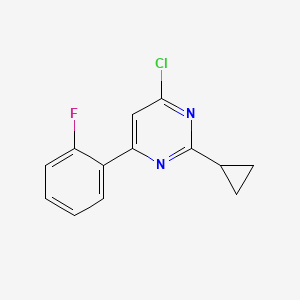
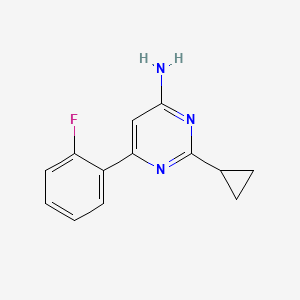

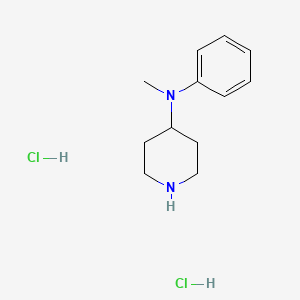
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)

